molecular formula C14H12O5 B14068152 Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate CAS No. 123418-15-5

Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate

Cat. No.: B14068152
CAS No.: 123418-15-5
M. Wt: 260.24 g/mol
InChI Key: BJVBJTAZRXDEIQ-UHFFFAOYSA-N
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Description

Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are significant in organic chemistry due to their presence in various natural products and their utility as building blocks in synthetic chemistry . This compound is characterized by a furan ring attached to a benzene ring, which is further substituted with two ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate typically involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylate derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate is unique due to the presence of both a furan ring and ester groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

123418-15-5

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

dimethyl 3-(furan-2-yl)benzene-1,2-dicarboxylate

InChI

InChI=1S/C14H12O5/c1-17-13(15)10-6-3-5-9(11-7-4-8-19-11)12(10)14(16)18-2/h3-8H,1-2H3

InChI Key

BJVBJTAZRXDEIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1C(=O)OC)C2=CC=CO2

Origin of Product

United States

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